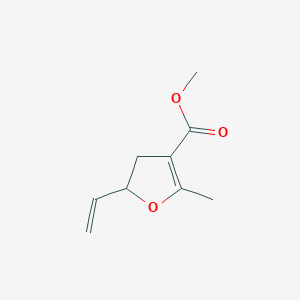

Methyl 2-methyl-5-vinyl-4,5-dihydro-3-furancarboxylate

Cat. No. B8595654

M. Wt: 168.19 g/mol

InChI Key: UYDXASYCPKOQOG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04636571

Procedure details

Following the procedure of Example XII, 4-carbomethoxy-2-ethyl-5-methyl-2,3-dihydrofuran was obtained by the reaction of 1,4-dichlorobutene-2 (500 grams) and methyl acetoacetate (500 grams). Five hundred grams potassium hydroxide and 30 grams tricaprylylmethylammonium chloride were also employed for the reaction which was carried out in sulfolane. One hundred thirty grams crude 4-carbomethoxy-5-methyl-2-vinyl-2,3-dihydrofuran obtained from the reaction was hydrogenated at 40 psig using 1 weight percent supported catalyst (5% Pd on carbon). Two distillations of the crude product afforded 4-carbomethoxy-2-ethyl-5-methyl-2,3-dihydrofuran in 99.4 percent purity (B.P. 124°-126° C. @ 37 mm Hg; nD25° 1.4708). The product had a very natural herbaceous odor making it suitable for lavender and chamomile formulations. The product also exhibited a very desirable safrole-like character which was not evident in the unhydrogenated precursor. The structure of the product ##STR19## was confirmed by infrared and nuclear magnetic resonance spectroscopic analysis.

Name

tricaprylylmethylammonium chloride

Quantity

30 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[K+].[Cl-].[C:4]([C:13]([NH3+])([C:23](=[O:31])CCCCCCC)[C:14](=O)[CH2:15][CH2:16][CH2:17]CCCC)(=[O:12])[CH2:5]CCCCCC.S1(CCC[CH2:36]1)(=O)=O>>[C:23]([C:13]1[CH2:14][CH:15]([CH:16]=[CH2:17])[O:12][C:4]=1[CH3:5])([O:31][CH3:36])=[O:1] |f:0.1,2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

tricaprylylmethylammonium chloride

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1(=O)(=O)CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OC)C=1CC(OC1C)C=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |